REACTION_CXSMILES
|
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([S:11]([CH2:14][C:15]#[CH:16])(=[O:13])=[O:12])=[CH:7][CH:6]=1)(=O)C.[ClH:17]>>[ClH:17].[NH2:4][C:5]1[CH:6]=[CH:7][C:8]([S:11]([CH2:14][C:15]#[CH:16])(=[O:13])=[O:12])=[CH:9][CH:10]=1 |f:2.3|
|
Name
|
4-acetylamino-1-(prop-1-yn-3-ylsulfonyl)benzene
|
Quantity
|
205 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)CC#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
was filtered off with suction
|
Type
|
WASH
|
Details
|
washed with a little 10 % strength by weight hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC1=CC=C(C=C1)S(=O)(=O)CC#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 168 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |